4-Hydroxy-1,8-naphthyridin-2(1H)-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties like acidity or basicity.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pharmaceutical Compounds : A new efficient route for synthesizing 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones, compounds of significant pharmaceutical use, has been developed (Delieza et al., 1997).
- Formation of Furonaphthyridinones : 4-Hydroxy-1-phenyl[1,8]naphthyridin-2(1H)-one's photoaddition with various alkenes, followed by photolysis, leads to the formation of substituted furo[2,3-b][1,8]naphthyridin-4(2H)-ones, showcasing potential in photoinduced molecular transformations (Senboku et al., 1996).
Biological and Pharmacological Studies
- Poxvirus Resolvase Inhibitors : 1-Hydroxy-1,8-naphthyridin-2(1H)-one compounds have been identified as inhibitors in a study aiming to find clinically useful inhibitors for poxvirus replication (Culyba et al., 2012).
- Antiallergy Agents : Substituted 1,8-naphthyridin-2(1H)-ones have been found to be orally active, potent inhibitors of allergic and nonallergic bronchospasm in animal models, indicating their potential as antiallergy agents (Sherlock et al., 1988).
- Antitumor Agents : Certain 3'-substituted 2-aryl-1,8-naphthyridin-4(1H)-ones have shown significant cytotoxic effects against various human tumor cell lines, suggesting their potential in cancer therapy (Chen et al., 1997).
Spectroscopic and Theoretical Studies
- Spectroscopic Investigations : Manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II) complexes of new polydentate ligands containing a 1,8-naphthyridine moiety have been characterized, providing insights into the spectroscopic properties of these compounds (Swamy et al., 2006).
- Solvatochromism Studies : The solvatochromic behavior of derivatives of 1,6- and 1,7-naphthyridines, including 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester, has been explored to understand their interaction with different solvents (Santo et al., 2003).
Applications in Biochemistry and Molecular Biology
- HIV-1 Ribonuclease H Inhibitors : Optimization studies have identified 1-hydroxy-1,8-naphthyridin-2(1H)-one core as a scaffold for potent and selective inhibitors against HIV-1 ribonuclease H, showing potential for antiviral applications (Williams et al., 2010).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, and precautions that need to be taken while handling it.
Future Directions
This involves predicting or proposing future studies that can be done based on the known properties of the compound.
Please consult a professional chemist or a reliable database for specific information on “4-Hydroxy-1,8-naphthyridin-2(1H)-one”.
properties
IUPAC Name |
4-hydroxy-1H-1,8-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-6-4-7(12)10-8-5(6)2-1-3-9-8/h1-4H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUORZZNCJWKOSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C=C2O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716193 | |
Record name | 4-Hydroxy-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Naphthyridine-2,4-diol | |
CAS RN |
59514-86-2 | |
Record name | 4-Hydroxy-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-1,2-dihydro-1,8-naphthyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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